

The Spectroscopic Signature of 6-Propoxy-5-indanecarbaldehyde: A Predictive Technical Guide

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Compound of Interest

Compound Name:	6-Propoxy-5-indanecarbaldehyde
CAS No.:	883532-67-0
Cat. No.:	B1516997

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Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectral data for the novel compound **6-Propoxy-5-indanecarbaldehyde**. As experimental data for this specific molecule is not yet publicly available, this document serves as a predictive guide for researchers, scientists, and professionals in drug development. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and by drawing comparisons with structurally analogous compounds, we present a detailed forecast of its characteristic spectral features. This guide is intended to aid in the identification, characterization, and quality control of **6-Propoxy-5-indanecarbaldehyde** in a research and development setting.

Introduction

6-Propoxy-5-indanecarbaldehyde is a bi-functional organic molecule that incorporates an indan scaffold, a propoxy group, and an aldehyde functional group. The indan framework is a privileged structure in medicinal chemistry, often imparting valuable pharmacological

properties. The aldehyde offers a reactive handle for further synthetic modifications, while the propoxy group can modulate lipophilicity and metabolic stability. Given the potential of this compound as a building block in drug discovery and materials science, a thorough understanding of its spectral properties is paramount for its unambiguous identification and characterization.

This document provides a detailed predictive analysis of the ^1H NMR, ^{13}C NMR, IR, and MS spectra of **6-Propoxy-5-indanecarbaldehyde**. The predictions are grounded in the fundamental principles of spectroscopy and are supported by experimental data from structurally related molecules.

Molecular Structure and Predicted Spectroscopic Features

The structural features of **6-Propoxy-5-indanecarbaldehyde**, including the numbering scheme used for NMR assignments, are illustrated below.

Figure 1. Molecular structure of **6-Propoxy-5-indanecarbaldehyde** with atom numbering.

Predicted ^1H NMR Spectrum

The predicted ^1H NMR spectrum of **6-Propoxy-5-indanecarbaldehyde** in CDCl_3 is expected to exhibit distinct signals corresponding to the aromatic, aldehyde, indan, and propoxy protons. The predicted chemical shifts (δ) are summarized in Table 1.

Protons	Predicted δ (ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Rationale
Aldehyde-H	9.8 - 10.0	s	1H	-	The aldehyde proton is highly deshielded and appears as a characteristic singlet in this region.
Aromatic-H (H-4)	7.5 - 7.7	s	1H	-	This proton is ortho to the electron-withdrawing aldehyde group, leading to a downfield shift.
Aromatic-H (H-7)	6.9 - 7.1	s	1H	-	This proton is ortho to the electron-donating propoxy group, resulting in an upfield shift compared to unsubstituted benzene.
Propoxy-OCH ₂ (H-1')	3.9 - 4.1	t	2H	~6-7	These protons are

					adjacent to the oxygen atom, causing a significant downfield shift. They are split into a triplet by the neighboring methylene protons.
Indan-CH ₂ (H-1, H-3)	2.8 - 3.0	t	4H	~7-8	These benzylic protons are deshielded by the aromatic ring and appear as a triplet due to coupling with the H-2 protons.
Indan-CH ₂ (H-2)	2.0 - 2.2	p	2H	~7-8	These protons are split into a pentet by the four neighboring protons on C-1 and C-3.
Propoxy-CH ₂ (H-2')	1.7 - 1.9	sextet	2H	~7	These protons are split by the adjacent CH ₂

and CH₃
groups.

Propoxy-CH₃
(H-3')

0.9 - 1.1

t

3H

~7

The terminal
methyl group
appears as a
triplet in the
upfield
region.

Table 1. Predicted ¹H NMR Spectral Data for **6-Propoxy-5-indanecarbaldehyde**.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show 11 distinct signals, corresponding to the 11 unique carbon environments in the molecule. The predicted chemical shifts are detailed in Table 2.

Carbon	Predicted δ (ppm)	Rationale
C=O (Aldehyde)	190 - 195	The carbonyl carbon of an aromatic aldehyde is highly deshielded.
C-6	160 - 165	Aromatic carbon attached to the oxygen of the propoxy group, showing a significant downfield shift.
C-3a, C-7a	140 - 145	Quaternary aromatic carbons of the indan system.
C-5	130 - 135	Aromatic carbon attached to the aldehyde group.
C-4	125 - 130	Aromatic methine carbon.
C-7	110 - 115	Aromatic methine carbon shielded by the adjacent propoxy group.
O-CH ₂ (C-1')	65 - 70	Carbon directly bonded to the electronegative oxygen atom.
Indan-CH ₂ (C-1, C-3)	30 - 35	Aliphatic carbons in the five-membered ring.
Indan-CH ₂ (C-2)	25 - 30	Central aliphatic carbon of the indan moiety.
Propoxy-CH ₂ (C-2')	20 - 25	Methylene carbon of the propoxy group.
Propoxy-CH ₃ (C-3')	10 - 15	Terminal methyl carbon of the propoxy group.

Table 2. Predicted ¹³C NMR Spectral Data for **6-Propoxy-5-indanecarbaldehyde**.

Predicted Infrared (IR) Spectrum

The IR spectrum of **6-Propoxy-5-indanecarbaldehyde** is expected to display characteristic absorption bands for its functional groups. These predictions are based on well-established IR correlation tables.

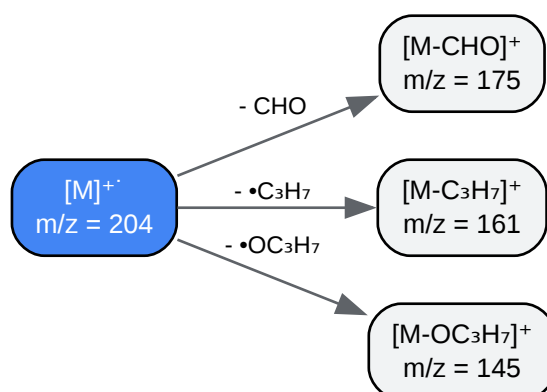
Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
~2960-2850	Medium-Strong	C-H stretch	Aliphatic (Indan and Propoxy)
~2820 and ~2720	Medium (two bands)	C-H stretch	Aldehyde
~1680-1700	Strong	C=O stretch	Aromatic Aldehyde
~1600 and ~1480	Medium	C=C stretch	Aromatic Ring
~1250	Strong	C-O stretch	Aryl Ether
~1100	Medium	C-O stretch	Alkyl Ether

Table 3. Predicted Major IR Absorption Bands for **6-Propoxy-5-indanecarbaldehyde**.

Predicted Mass Spectrum (MS)

In an electron ionization mass spectrometry (EI-MS) experiment, **6-Propoxy-5-indanecarbaldehyde** (Molecular Weight: 204.26 g/mol) is expected to show a prominent molecular ion peak (M⁺) at m/z 204. Key fragmentation pathways are predicted to involve the loss of the propoxy and aldehyde groups.

- Molecular Ion (M⁺): A distinct peak at m/z = 204.
- [M-29]⁺: Loss of the CHO group (aldehyde) resulting in a fragment at m/z = 175.
- [M-43]⁺: Loss of a propyl radical (C₃H₇) from the propoxy group, leading to a fragment at m/z = 161.
- [M-59]⁺: Loss of the entire propoxy group (OC₃H₇) resulting in a fragment at m/z = 145.
- Tropylium Ion: A common fragment for alkylbenzenes at m/z = 91.



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Figure 2. Predicted major fragmentation pathways in EI-MS.

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a solid organic compound like **6-Propoxy-5-indanecarbaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

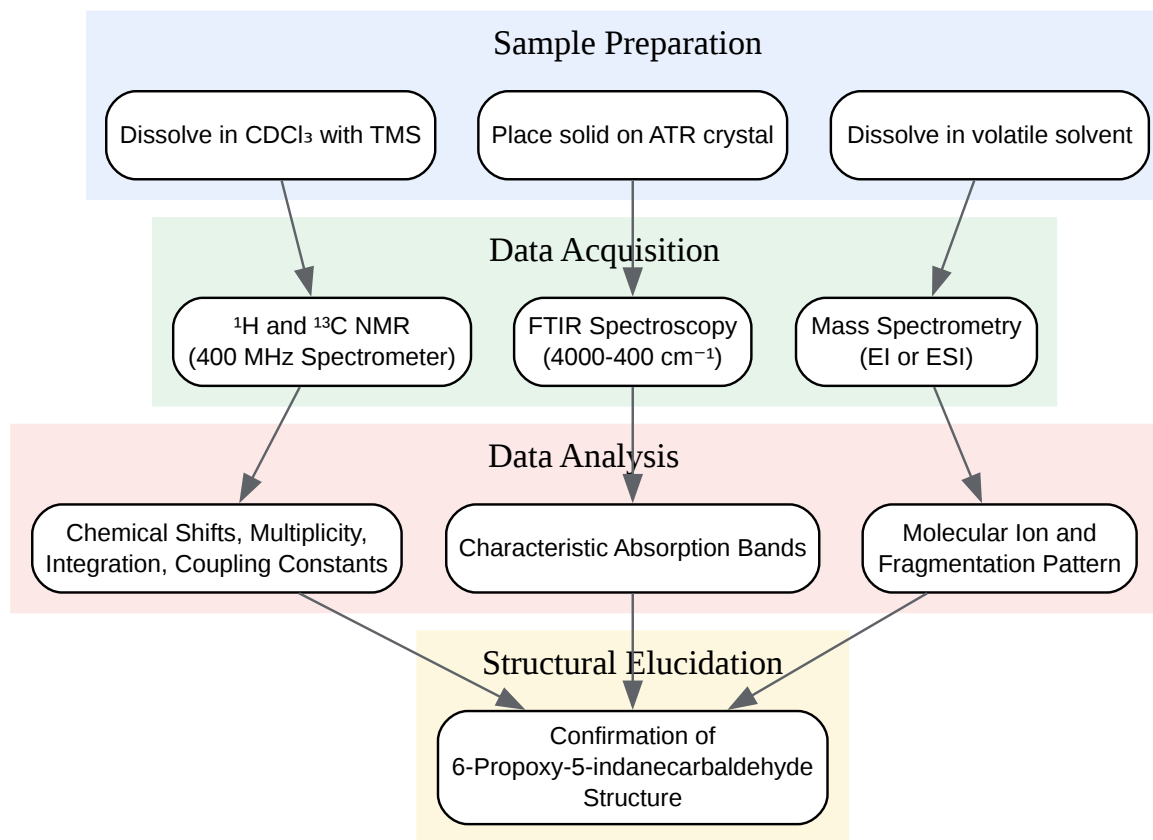
- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform ($CDCl_3$) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** Utilize a 400 MHz (or higher) NMR spectrometer.
- **1H NMR Acquisition:** Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
- **^{13}C NMR Acquisition:** Acquire a proton-decoupled ^{13}C NMR spectrum. A larger number of scans will be required compared to 1H NMR due to the lower natural abundance of ^{13}C . A spectral width of 200-220 ppm is standard.
- **Data Processing:** Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid on the ATR crystal and apply pressure to ensure good contact.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Acquisition:** Record the spectrum over the range of 4000-400 cm^{-1} . Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
- **Data Processing:** Perform a background subtraction using a spectrum of the empty ATR crystal.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.
- **Ionization:** Use Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
- **Mass Analysis:** Scan a mass range appropriate for the compound, for example, m/z 50-300.
- **Data Analysis:** Identify the molecular ion peak and major fragment ions.



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Figure 3. Workflow for the spectroscopic analysis of a novel compound.

Conclusion and Future Work

This technical guide provides a robust, theory-backed prediction of the NMR, IR, and MS spectral data for **6-Propoxy-5-indanecarbaldehyde**. The presented data and interpretations are intended to serve as a valuable resource for the scientific community, aiding in the future synthesis, identification, and application of this promising molecule.

It is imperative that these predictions are validated through the experimental acquisition and analysis of the spectral data for a synthesized and purified sample of **6-Propoxy-5-indanecarbaldehyde**. Such experimental verification will not only confirm the structure of the molecule but also refine our understanding of the electronic and steric effects of the combined functional groups on its spectroscopic properties.

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